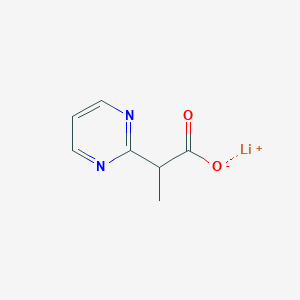

Lithium;2-pyrimidin-2-ylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium;2-pyrimidin-2-ylpropanoate is a useful research compound. Its molecular formula is C7H7LiN2O2 and its molecular weight is 158.09. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Applications

Lithium 2-pyrimidin-2-ylpropanoate has found applications in various fields of chemical synthesis and biological research. The compound's versatility is demonstrated in its use for synthesizing complex molecules and exploring biological pathways.

Synthesis of Heterocyclic Compounds : The compound plays a crucial role in the synthesis of unfused heterobicycles, amplifying the effects of certain biological agents such as phleomycin. Through condensation reactions involving lithium derivatives, researchers have developed potent chemical entities for pharmaceutical applications (Brown, Cowden, & Strekowski, 1982).

Nucleoside Analog Synthesis : In the realm of nucleic acid chemistry, lithium 2-pyrimidin-2-ylpropanoate aids in the synthesis of pseudouridine and ribofuranosyluridine, critical components of RNA. This work underpins the development of novel RNA-based therapeutics and research tools (Brown, Burdon, & Slatcher, 1968).

Transition Metal Complexes : The compound also finds application in the creation of transition metal complexes, showcasing its utility in organometallic chemistry. These complexes are essential for catalysis, a fundamental process in chemical manufacturing (Meyer, Kuzdrowska, & Roesky, 2008).

Amination of Pyrimidine Derivatives : It serves as a precursor for the amination of pyrimidine and purine derivatives, crucial for the synthesis of DNA and RNA units. This application is particularly relevant in the pharmaceutical industry for producing various drugs and biochemical compounds (Boudet, Dubbaka, & Knochel, 2008).

Material Science and Energy Storage

Lithium 2-pyrimidin-2-ylpropanoate contributes significantly to materials science, particularly in energy storage technologies.

Enhanced Electrochemical Properties : Research into nitrogen-doped carbon materials for lithium-ion batteries highlights the potential of lithium 2-pyrimidin-2-ylpropanoate in improving energy storage technologies. The compound facilitates the synthesis of advanced electrode materials with superior rate capability and cycling stability (Yang et al., 2019).

Cathode Material Development : The development of new cathode materials for lithium-ion batteries also benefits from the use of lithium 2-pyrimidin-2-ylpropanoate. This research paves the way for more efficient and durable batteries, crucial for the advancement of portable electronics and electric vehicles (Nishimura et al., 2010).

Mecanismo De Acción

Target of Action

Lithium, a component of the compound, is known to interact with several proteins and enzymes, which could potentially be the targets of lithium;2-pyrimidin-2-ylpropanoate .

Mode of Action

Lithium, a component of the compound, is known to have multiple effects that contribute to its therapeutic action . For instance, lithium can modulate neurotransmitters, adjust signaling activities, and impact the cytoskeleton, a dynamic system contributing to neural plasticity .

Biochemical Pathways

Lithium is known to influence several biochemical pathways, including those involving neurotransmitters and second messenger systems .

Result of Action

Lithium, a component of the compound, is known to have a stabilizing influence on neuronal activities, support neural plasticity, and provide neuroprotection .

Action Environment

Lithium, a component of the compound, is known to be influenced by factors such as age, body weight, renal function, and drug-drug interactions .

Propiedades

IUPAC Name |

lithium;2-pyrimidin-2-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.Li/c1-5(7(10)11)6-8-3-2-4-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALOXTDVPZHXBZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1=NC=CC=N1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-N-(Cyanomethyl)-N-ethyl-3-[(4-methoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2699613.png)

![4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2699617.png)

![3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2699619.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2699620.png)

![7-phenyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2699621.png)

![7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2699622.png)

![Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2699623.png)

![2-(4-chlorophenoxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2699625.png)